
Solifenacin-d7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solifenacin-d7 (hydrochloride) is a deuterated form of solifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in solifenacin-d7 is used for pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of solifenacin-d7 (hydrochloride) involves the incorporation of deuterium atoms into the solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of solifenacin-d7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Solifenacin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of solifenacin-d7 may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
Scientific Research Applications
Solifenacin-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of solifenacin in various conditions.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of solifenacin.
Medicine: Used in clinical research to evaluate the efficacy and safety of solifenacin in treating overactive bladder.
Industry: Applied in the development of new formulations and drug delivery systems for solifenacin.
Mechanism of Action
Solifenacin-d7 (hydrochloride) exerts its effects by antagonizing muscarinic receptors, specifically the M3 receptors in the bladder. This prevents the contraction of the detrusor muscle, thereby reducing urinary urgency, frequency, and incontinence. The molecular targets include the muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A muscarinic antagonist with similar applications but different pharmacokinetic properties.
Darifenacin: Selectively targets M3 receptors, similar to solifenacin.
Uniqueness
Solifenacin-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to other similar compounds, solifenacin-d7 offers advantages in terms of tracking and studying the drug’s behavior in biological systems.
Properties
Molecular Formula |
C23H27ClN2O2 |
|---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
[(3S)-2,2,3,6,6,7,7-heptadeuterio-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D; |
InChI Key |
YAUBKMSXTZQZEB-LBRLWMCJSA-N |
Isomeric SMILES |
[2H][C@@]1(C2CC(N(C1([2H])[2H])C(C2)([2H])[2H])([2H])[2H])OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




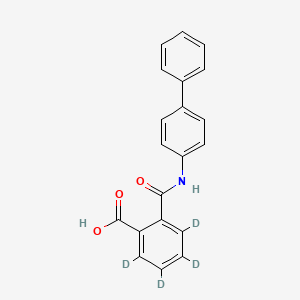

![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
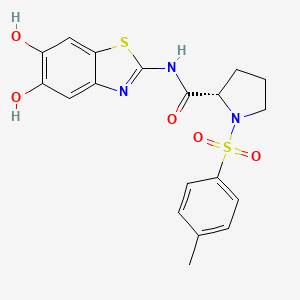

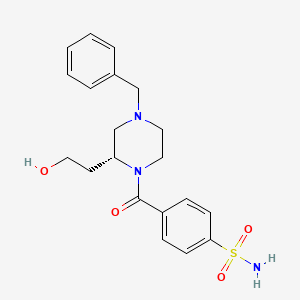
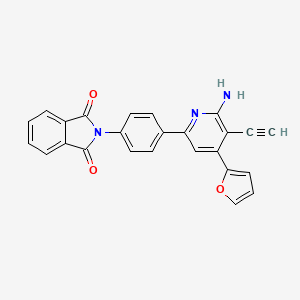
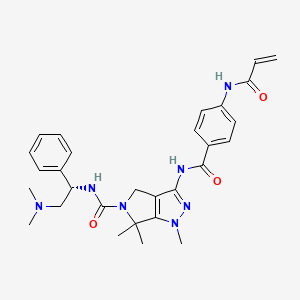
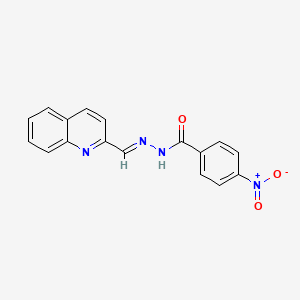
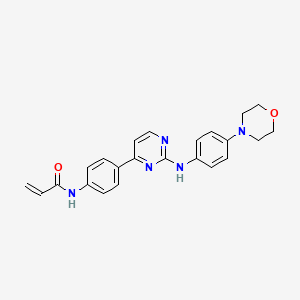
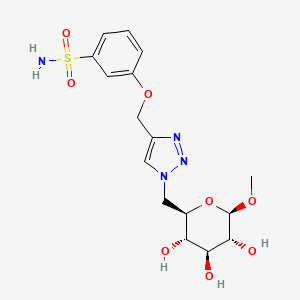
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
